molecular formula C9H11ClFN B13057690 (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine

Cat. No.: B13057690
M. Wt: 187.64 g/mol
InChI Key: KNPHOMUTQLDOAF-QMMMGPOBSA-N
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Description

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, and a propan-1-amine side chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine via reductive amination using reagents such as sodium cyanoborohydride or hydrogenation over a palladium catalyst.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, leading to modulation of neurotransmitter release.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine: The enantiomer of the compound with different biological activities.

    1-(2-Chloro-6-fluorophenyl)ethan-1-amine: A structurally similar compound with a shorter side chain.

    1-(2-Chloro-6-fluorophenyl)propan-2-amine: A compound with a different substitution pattern on the side chain.

Uniqueness

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m0/s1

InChI Key

KNPHOMUTQLDOAF-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC=C1Cl)F)N

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)F)N

Origin of Product

United States

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